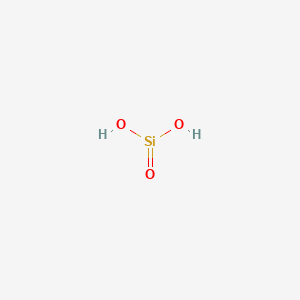

Metasilicic acid

説明

Metasilicic acid, with the chemical formula H₂SiO₃, is a hypothetical compound that is part of the larger family of silicic acids. It is known for its role in the formation of silicates and its presence in various natural and industrial processes. This compound is not typically found in its free form due to its tendency to polymerize in aqueous solutions, forming more complex silicate structures .

準備方法

Synthetic Routes and Reaction Conditions: Metasilicic acid can be synthesized by adding acid and electrolyte to a sodium silicate solution. The reaction is carried out with stirring to generate a silicic acid gel, which is then aged, washed, dried, and activated to obtain silica gel . The specific conditions, such as the type of acid and electrolyte used, as well as the temperature and duration of the reaction, can vary depending on the desired properties of the final product.

Industrial Production Methods: In industrial settings, this compound is often produced as an intermediate in the manufacture of silica-based materials. The process typically involves the controlled hydrolysis of silicon compounds, followed by polymerization and precipitation to form silica gels or powders. These materials are then processed further to produce various forms of silica used in applications ranging from desiccants to catalysts .

化学反応の分析

Hydration and Hydrolysis

Metasilicic acid readily hydrates to form orthosilicic acid (H₄SiO₄) in aqueous environments:

This equilibrium shifts based on:

- pH : Under neutral or slightly acidic conditions, orthosilicic acid dominates .

- Concentration : Higher concentrations promote polymerization .

Theoretical studies suggest dissolution involves intermediate SiO₂·2H₂O complexes . Hydration of siloxane bonds (≡Si–O–Si≡) also contributes to hydrolysis:

Polymerization and Condensation

This compound polymerizes into oligomeric and polymeric forms, even at low concentrations :

| Process | Reaction | Conditions |

|---|---|---|

| Linear polymerization | Acidic pH, low silica concentration | |

| Cyclic condensation | Neutral pH, moderate concentration | |

| Silica gel formation | High concentration, dehydration |

Key factors influencing polymerization:

- Catalysts : Acidic conditions favor linear chains; basic conditions promote branched structures .

- Temperature : Higher temperatures accelerate condensation .

Molybdate Complexation

This compound reacts with molybdate anions to form yellow silicomolybdate complexes, a reaction critical for analytical detection:

Reaction kinetics :

Alkali-Silica Reaction (ASR)

In concrete, this compound derivatives participate in ASR, causing structural degradation:

Dissociation Constants

Orthosilicic acid (from hydrated H₂SiO₃) exhibits weak acidity:

Structural Analysis

- ATR-FTIR : Identifies Si–O–Si stretching vibrations (1,100 cm⁻¹) in polymeric forms .

- EXAFS : Confirms tetrahedral coordination of Si in oligomers .

Comparative Reactivity of Silicic Acids

| Compound | Formula | Key Reactivity |

|---|---|---|

| Orthosilicic acid | H₄SiO₄ | Stable monomer, slow polymerization |

| This compound | H₂SiO₃ | Rapid polymerization, intermediate in silica gels |

| Pyrosilicic acid | H₆Si₂O₇ | Forms via condensation, less soluble |

| Silica gel | SiO₂·xH₂O | Macroporous structure, high surface area |

Research Advancements

- Molecular Dynamics : Simulations reveal H₂SiO₃ forms transient SiO₂·2H₂O complexes during dissolution .

- Geochemical Role : Acts as a precursor in diatom frustule formation and hydrothermal mineral deposition .

- Material Synthesis : Controlled polymerization yields mesoporous silica for catalysis and drug delivery .

This compound's reactivity bridges molecular-scale chemistry and macroscopic material properties, making it pivotal in fields ranging from environmental science to nanotechnology. Ongoing research focuses on stabilizing its monomeric form for precise synthetic applications .

科学的研究の応用

Geochemical Applications

Formation of Silica

Metasilicic acid is a crucial intermediate in the formation of silica (), the most abundant mineral in the Earth's crust. Researchers focus on the dissolution and precipitation reactions of silicates to understand geochemical processes. The behavior of this compound in aqueous solutions under varying temperature and pressure conditions aids in modeling weathering processes and mineral formation in hydrothermal vents.

Table 1: Geochemical Properties of this compound

| Property | Description |

|---|---|

| Solubility | Highly soluble in water, polymerizes easily |

| Temperature Stability | Stable under moderate temperatures |

| Pressure Influence | Affects solubility and polymerization rates |

Materials Science

Synthesis of Silica-Based Materials

this compound is instrumental in synthesizing various colloidal particles and materials. By controlling the polymerization of this compound, researchers can produce silica gels, mesoporous materials, and zeolites. These materials are widely used in catalysis, adsorption, and drug delivery due to their high surface area and tunable pore structures.

Table 2: Applications of Silica-Based Materials

| Material Type | Application Area |

|---|---|

| Silica Gels | Adsorbents, chromatography |

| Mesoporous Silica | Drug delivery systems |

| Zeolites | Catalysts in chemical reactions |

Biological Applications

Role in Biomineralization

this compound plays a vital role in biomineralization processes, particularly among organisms like diatoms that utilize silicic acid to construct their frustules (cell walls). This process is essential for carbon cycling and contributes significantly to primary production in aquatic ecosystems .

Health Benefits

Recent studies suggest that dietary silicon supplementation may have protective effects against aluminum toxicity in the brain. Research indicates that this compound can help maintain the function of nitrergic neurons even after prolonged exposure to aluminum .

Table 3: Biological Effects of this compound

| Effect | Description |

|---|---|

| Neuroprotective | Minimizes impairment from aluminum exposure |

| Essential for Diatoms | Critical for shell formation |

| Potential Health Benefits | May aid in bone mineralization and collagen synthesis |

Corrosion Science

Corrosion Prevention

The interaction of this compound with metal surfaces has been studied extensively in corrosion science. The formation of silica-based corrosion products can lead to enhanced protection strategies for metals exposed to corrosive environments.

Case Study 1: Geochemical Modeling

A study conducted by researchers at a leading university examined the role of this compound in modeling mineral formation under hydrothermal conditions. The results indicated that variations in temperature significantly influenced the polymerization rate of this compound, affecting silica deposition rates.

Case Study 2: Biological Impact on Neurons

In a controlled experiment involving mice exposed to aluminum sulfate, it was found that those given water rich in this compound maintained higher levels of nitrergic neurons compared to those on a standard diet. This suggests a protective role for silicon against neurotoxic agents .

作用機序

The mechanism of action of metasilicic acid involves its interaction with other chemical species to form silicate structures. In biological systems, it can interact with proteins and other biomolecules to form biominerals. The specific molecular targets and pathways involved in these processes are still under investigation, but it is known that this compound can influence the formation and stability of silicate-based materials .

類似化合物との比較

- Orthosilicic Acid (H₄SiO₄)

- Polysilicic Acid (H₂SiO₃)n

- Silicic Acid (H₂SiO₄)

- Sodium Metasilicate (Na₂SiO₃)

Metasilicic acid’s unique properties and reactivity make it a valuable compound in various scientific and industrial applications. Its ability to form complex silicate structures and its role in the formation of biominerals highlight its importance in both natural and synthetic processes.

生物活性

Metasilicic acid (H₂SiO₃), a form of silicic acid, has garnered attention for its potential biological activities and therapeutic applications. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

Overview of this compound

This compound is a low-molecular-weight compound derived from silica. It exists primarily in an aqueous form and is known for its ability to interact with biological systems. Its structure allows it to participate in various biochemical processes, particularly those involving protein interactions and cellular signaling.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Protein Interaction : this compound has been shown to modulate the structure and function of proteins involved in reversible phosphorylation, which is critical for signal transduction and membrane transport processes . This modulation can influence various physiological responses, including muscle contraction and cellular signaling.

- Collagen Synthesis : Studies indicate that this compound stimulates collagen type 1 synthesis in osteoblast-like cells and skin fibroblasts. It enhances osteoblastic differentiation and modulates prolyl hydroxylase activity, an enzyme crucial for collagen production .

- Vascular Health : Supplementation with this compound has been linked to improved vascular integrity. Research shows that it increases endothelial nitric oxide synthase (eNOS) expression, which plays a vital role in maintaining vascular tone and homeostasis .

Therapeutic Applications

This compound's biological activities suggest several therapeutic applications:

- Bone Health : There is evidence supporting the role of this compound in enhancing bone mineral density and promoting bone formation. A controlled study indicated that silicon supplementation led to significant increases in femoral bone mineral density among osteoporotic women .

- Aluminium Toxicity Protection : Research suggests that this compound may help mitigate the effects of aluminium toxicity by limiting its absorption in the gut and facilitating its excretion. This protective effect is particularly relevant in preventing cognitive decline associated with aluminium accumulation in the brain .

- Cardiovascular Health : Given its role in modulating protein function related to cardiovascular signaling pathways, this compound could be beneficial in treating conditions like hypertension and other cardiovascular diseases .

Case Studies

-

Silicon Supplementation in Drinking Water :

A study involving mice demonstrated that silicic acid supplementation improved eNOS expression, suggesting a protective effect against age-related vascular alterations. The results highlighted the potential of this compound as a dietary supplement for enhancing vascular health . -

Osteoporosis Treatment :

A randomized controlled trial showed that long-term consumption of this compound-rich water significantly increased bone mineral density in postmenopausal women, indicating its potential as a preventive measure against osteoporosis . -

Aluminium Exposure Study :

In a study comparing the effects of aluminium exposure on nitrergic neurons, high silicon concentrations from drinking water minimized neuronal impairment caused by aluminium, underscoring the neuroprotective properties of this compound .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

dihydroxy(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O3Si/c1-4(2)3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJKVHSBPTUYDLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Si](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2SiO3, H2O3Si | |

| Record name | silicic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silicic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

||

| Record name | Silicic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001343982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metasilicic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007699414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30872499 | |

| Record name | Metasilicic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.099 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Powder; [Sigma-Aldrich MSDS] | |

| Record name | Silicic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17270 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7699-41-4, 1343-98-2 | |

| Record name | Silicic acid (H2SiO3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7699-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silicic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001343982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metasilicic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007699414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H2SiO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Metasilicic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metasilicic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METASILICIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OI8D3YOH1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。